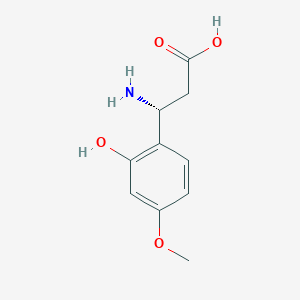![molecular formula C10H9F4NO B13049124 (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, along with a prop-2-enylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like hexane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and have applications in pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrenes: Used as synthetic intermediates for complex fluorinated compounds.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds are used in various chemical and pharmaceutical applications.
Uniqueness
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is unique due to its specific combination of fluoro and trifluoromethoxy groups attached to a phenyl ring, along with a prop-2-enylamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H9F4NO |
|---|---|
Peso molecular |
235.18 g/mol |
Nombre IUPAC |
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m1/s1 |
Clave InChI |
HBALIGWTTOQVKU-MRVPVSSYSA-N |
SMILES isomérico |
C=C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)

![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)



![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)


![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
